molecular formula C11H13BrO2 B7867227 4-(3-Bromo-4-methoxyphenyl)butan-2-one CAS No. 646039-32-9

4-(3-Bromo-4-methoxyphenyl)butan-2-one

Cat. No.: B7867227
CAS No.: 646039-32-9
M. Wt: 257.12 g/mol
InChI Key: FNTAMXRWDOFLIO-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)butan-2-one is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAMXRWDOFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727044
Record name 4-(3-Bromo-4-methoxyphenyl)butan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646039-32-9
Record name 4-(3-Bromo-4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Research Context in Synthetic Organic Chemistry

While specific research on 4-(3-Bromo-4-methoxyphenyl)butan-2-one is limited, its significance can be inferred from the study of analogous compounds. It belongs to the class of substituted phenylbutanones, which are valuable intermediates in the synthesis of more complex molecules. The presence of a bromine atom, a methoxy (B1213986) group, and a ketone functional group on a phenylbutanone framework makes it a versatile building block in organic synthesis.

Brominated aromatic compounds are frequently used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The methoxy group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification, such as demethylation to a hydroxyl group. The ketone functionality is a reactive handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The related compound, 4-(4-methoxyphenyl)butan-2-one, also known as raspberry ketone methyl ether, and its precursor, 4-(4-methoxyphenyl)but-3-en-2-one, are recognized for their applications in the fragrance and flavor industry. nih.govnist.gov The synthesis of similar structures, such as 4-(3-methoxyphenyl)-2-butanone, has been documented, often involving the hydrogenation of an unsaturated precursor. prepchem.com The existence of related amino-alcohol structures like 4-Amino-2-(3-bromo-4-methoxyphenyl)butan-2-ol further underscores the potential for this class of compounds to serve as scaffolds in medicinal chemistry. nih.gov

Structural Features and Functional Groups Driving Reactivity

The reactivity of 4-(3-Bromo-4-methoxyphenyl)butan-2-one is a direct consequence of its distinct structural components. An analysis of these features provides insight into its chemical behavior.

The core structure consists of a butan-2-one chain attached to a substituted phenyl ring. The key functional groups are:

Aryl Bromide: The bromine atom attached to the phenyl ring is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a key site for molecular elaboration.

Methoxy (B1213986) Group: The methoxy (-OCH3) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Its presence can also influence the regioselectivity of reactions on the ring. Furthermore, it can be cleaved to reveal a phenol, which opens up another avenue for functionalization.

Ketone Carbonyl Group: The carbonyl group (C=O) of the butan-2-one moiety is a primary site of reactivity. It is susceptible to nucleophilic attack, allowing for the formation of alcohols through reduction or the creation of new carbon-carbon bonds via reactions with organometallic reagents. The alpha-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

The interplay of these functional groups within the same molecule presents both opportunities and challenges in synthetic design, requiring careful selection of reagents and reaction conditions to achieve selective transformations.

Functional GroupTypePotential Reactivity
Aryl BromideHalogenCross-coupling reactions (e.g., Suzuki, Heck)
Methoxy GroupEtherElectrophilic aromatic substitution, Demethylation
KetoneCarbonylNucleophilic addition, Reduction, Enolate formation

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and related aryl butanones involves a variety of established and innovative organic chemistry methodologies. These strategies range from direct modifications of pre-existing frameworks to the construction of the core butanone structure through carbon-carbon bond-forming reactions. This article explores key synthetic approaches, including direct bromination and Meerwein arylation, as well as broader strategies for synthesizing the 4-aryl-2-butanone scaffold and α-bromo ketones. Furthermore, it will touch upon advances in achieving stereoselectivity in the synthesis of butanone derivatives.

Chemical Transformations and Mechanistic Insights of 4 3 Bromo 4 Methoxyphenyl Butan 2 One

Reactivity of the Butan-2-one Moiety

The butan-2-one portion of the molecule contains a ketone carbonyl group and adjacent α-hydrogens, which are the primary sites of its reactivity.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the butan-2-one moiety is electrophilic and susceptible to attack by nucleophiles. This leads to a variety of addition reactions, converting the trigonal planar ketone into a tetrahedral intermediate.

A prominent example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. For instance, the reaction of 4-(3-bromo-4-methoxyphenyl)butan-2-one with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, would yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org The nucleophilic carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide furnishes the alcohol. libretexts.org

Another significant nucleophilic addition is the Wittig reaction , which converts ketones into alkenes. wikipedia.orgbyjus.comlumenlearning.com This reaction involves a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CH₂). The ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. byjus.com This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. byjus.comlumenlearning.com The use of a non-stabilized ylide would likely result in the formation of a Z-alkene as the major product. organic-chemistry.org

ReactionReagent(s)Intermediate(s)Product Type
Grignard Reaction1. RMgX (e.g., CH₃MgBr) 2. H₃O⁺AlkoxideTertiary Alcohol
Wittig ReactionPh₃P=CR₂ (Wittig Reagent)Betaine, OxaphosphetaneAlkene

Alpha-Substitution Reactions (Halogenation adjacent to carbonyl)

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. Their removal leads to the formation of an enol or enolate intermediate, which can then react with electrophiles, such as halogens. libretexts.orgchemistrysteps.com

The regioselectivity of α-halogenation of this unsymmetrical ketone depends on the reaction conditions. wikipedia.orgstackexchange.com

Under acidic conditions , the reaction proceeds through an enol intermediate. The more substituted, thermodynamically stable enol is preferentially formed, leading to halogenation at the more substituted α-carbon (the C3 position of the butane (B89635) chain). wikipedia.orgjove.com This reaction is typically self-limiting, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, thus inhibiting further halogenation. pressbooks.pub

Under basic conditions , the reaction proceeds via an enolate intermediate. The kinetic enolate is formed by removing the less sterically hindered proton from the methyl group (the C1 position). wikipedia.orgstackexchange.com The resulting product is more reactive than the starting material because the electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.orgchemistrysteps.com This often leads to polyhalogenation. As this compound is a methyl ketone, in the presence of excess base and halogen, it can undergo the haloform reaction to yield a carboxylate and a haloform (e.g., bromoform, CHBr₃). libretexts.orgpressbooks.pub

ConditionIntermediatePosition of HalogenationTypical Outcome
Acidic (e.g., Br₂, CH₃COOH)Enol (more substituted)C3 (methine)Monohalogenation
Basic (e.g., Br₂, NaOH)Enolate (less substituted)C1 (methyl)Polyhalogenation (Haloform reaction)

Radical Reactions Involving α-Carbonyl Radicals

Ketones can undergo photochemical reactions upon absorption of UV light. The Norrish reactions are classic examples of such transformations involving radical intermediates. wikipedia.org

Norrish Type I Reaction : This reaction involves the homolytic cleavage (α-scission) of one of the C-C bonds adjacent to the carbonyl group. wikipedia.orgyoutube.com For this compound, this would lead to the formation of an acyl radical and an alkyl radical. The stability of the resulting radicals influences the cleavage pattern. These radical fragments can then undergo various secondary reactions, such as recombination, decarbonylation to form new radical species, or disproportionation to form an alkene and a ketene. wikipedia.org

Norrish Type II Reaction : This intramolecular reaction occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl group. wikipedia.orgacs.org In this compound, the excited ketone can abstract a hydrogen atom from the benzylic position (C4), forming a 1,4-biradical. This biradical can then either undergo cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or cleave (β-scission) to form an enol and an alkene. acs.org For aryl ketones, Norrish Type II reactions are known to proceed efficiently. acs.orgrsc.org

Reduction Pathways of the Ketone Functionality

The ketone group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to a Secondary Alcohol : Hydride reducing agents are commonly used for this transformation. pharmaguideline.com

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces ketones to secondary alcohols. quora.comlibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and also converts ketones to alcohols. quora.comlibretexts.org Due to its high reactivity, it must be used in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran. pharmaguideline.com For the specific reduction of a ketone, the milder NaBH₄ is generally preferred. pharmaguideline.com The reduction of the unsymmetrical ketone will produce a racemic mixture of two enantiomeric secondary alcohols. chemistrysteps.com

Reduction to an Alkane (Deoxygenation) : The complete removal of the carbonyl oxygen to form a methylene group can be achieved under either acidic or basic conditions. vedantu.com

Clemmensen Reduction : This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.comunacademy.com It is suitable for substrates that are stable in strongly acidic conditions.

Wolff-Kishner Reduction : This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. youtube.comunacademy.comorganic-chemistry.org It is ideal for substrates that are sensitive to acid.

Reactivity of the 3-Bromo-4-methoxyphenyl Moiety

The aromatic ring of the molecule is substituted with a bromine atom and a methoxy (B1213986) group, which direct the position of subsequent electrophilic attacks.

Electrophilic Aromatic Substitution (EAS) on Brominated Methoxybenzenes

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—bromo and methoxy—determine the rate and regioselectivity of these reactions.

Directing Effects :

The methoxy group (-OCH₃) is a strongly activating group and an ortho, para-director. organicchemistrytutor.comdocsity.comyoutube.com It activates the ring towards electrophilic attack by donating electron density through resonance.

The bromo group (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. organicchemistrytutor.comyoutube.comchegg.com

Regioselectivity : When multiple substituents are present, the more strongly activating group generally controls the position of substitution. libretexts.org In the 3-bromo-4-methoxyphenyl group, the methoxy group is the dominant directing group. The positions ortho to the methoxy group are C3 and C5, and the para position is C6 (relative to the methoxy group at C4). The C3 position is already occupied by bromine. The C6 position is para to the methoxy group and meta to the bromo group. The C2 position is ortho to the bromo group and meta to the methoxy group. The C5 position is ortho to the methoxy group and meta to the bromo group.

Given the powerful activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at the positions ortho and para to it. The C3 position is blocked. Therefore, substitution will be directed primarily to the C5 position, which is ortho to the activating methoxy group and meta to the deactivating bromo group. Some substitution might also occur at the C2 position, directed by the bromine atom, but this would be a minor pathway as it is meta to the strongly activating methoxy group.

SubstituentActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Strongly ActivatingOrtho, Para
-Br (Bromo)Weakly DeactivatingOrtho, Para
Directing Effects of Bromo and Methoxy Substituents

In electrophilic aromatic substitution (EAS), the substituents already on the benzene ring govern the position of the incoming electrophile. This is known as the directing effect. wikipedia.org The bromo and methoxy groups on the this compound ring have distinct and competing influences.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho, para-director. organicchemistrytutor.com This is due to the interplay of two opposing electronic effects:

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that it can donate into the aromatic π-system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond.

Bromo Group (-Br): Halogens, including bromine, are an interesting case. They are deactivating yet ortho, para-directing. libretexts.org

Inductive Effect (-I): Bromine is highly electronegative and strongly withdraws electron density from the ring via the inductive effect, deactivating the ring towards electrophilic attack compared to benzene. libretexts.org

Resonance Effect (+R): Like oxygen, bromine has lone pairs that can be donated to the ring through resonance, which enriches the ortho and para positions with electron density. libretexts.org

Regioselectivity and Reaction Conditions in EAS

When multiple substituents are present on a benzene ring, the regiochemical outcome of an electrophilic aromatic substitution is determined by the most powerful activating group. In this compound, the methoxy group is a strong activator, while the bromo group is a deactivator. libretexts.org Therefore, the methoxy group's directing effect will dominate.

The available positions on the ring are C2, C5, and C6.

C2: ortho to the methoxy group and meta to the bromo group.

C5: meta to the methoxy group and ortho to the bromo group.

C6: ortho to the methoxy group and para to the bromo group.

Based on the directing effects:

The strongly activating methoxy group directs to C2 and C6 (ortho positions).

The weakly deactivating bromo group directs to C5 (ortho) and C6 (para).

The powerful activating nature of the methoxy group makes positions C2 and C6 the most nucleophilic and therefore the most likely sites of attack. organicchemistrytutor.comrsc.org Between C2 and C6, steric hindrance from the adjacent bromo group at C3 might slightly disfavor substitution at C2 compared to C6. Therefore, the major product of an EAS reaction on this substrate is expected to be substitution at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) on Bromo-Substituted Aryl Rings

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

A crucial requirement for the SNAr reaction to proceed is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. lumenlearning.com

In the case of this compound, the leaving group is the bromide at C3. The substituents relative to the bromide are:

Para-position (C6): An alkyl group (-CH₂CH₂C(O)CH₃), which is weakly activating or neutral.

Ortho-position (C4): A methoxy group (-OCH₃), which is a strong electron-donating group.

Since there are no strong electron-withdrawing groups ortho or para to the bromine atom, this substrate is not activated for SNAr reactions under standard conditions. libretexts.orglumenlearning.com The electron-donating methoxy group, in particular, would destabilize the anionic intermediate, making the reaction highly unfavorable.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org Aryl bromides are excellent substrates for these reactions due to the reactivity of the carbon-bromine bond towards oxidative addition by metal catalysts, most commonly those based on palladium. wisc.edunih.gov The C-Br bond in this compound serves as a key handle for molecular diversification through these methods.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org First reported by Akira Suzuki in 1979, its significance was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity and stability of the boronic acid reagents. libretexts.orgnih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, vinyl, or alkyl group from a corresponding boronic acid or ester. This provides a direct route to a wide array of biphenyl (B1667301) derivatives and other complex structures. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

Heck Coupling and Arylation Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is another powerful palladium-catalyzed method for C-C bond formation. wikipedia.org It couples an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.org This reaction is a versatile tool for the synthesis of substituted alkenes and is widely used in the production of fine chemicals and pharmaceuticals. mdpi.com

The mechanism is similar in part to the Suzuki coupling, beginning with the oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting Pd(II) complex then coordinates to the alkene (syn-addition), followed by a β-hydride elimination step that forms the new C-C double bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. wikipedia.org The Heck reaction typically results in the formation of the E (trans) isomer with high selectivity. organic-chemistry.org

Applying the Heck reaction to this compound would allow for the introduction of a vinyl substituent at the C3 position, leading to the formation of stilbene-like structures or other conjugated systems. researchgate.netthieme-connect.de

Table 2: Examples of Heck Coupling Reactions with Aryl Halides

Radical Functionalization Strategies Involving the Aryl Bromide

Beyond polar, two-electron reaction pathways, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. asiaresearchnews.com Aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. rsc.org Modern methods, particularly those involving photoredox or electrochemical catalysis, have made the generation of aryl radicals from aryl halides a more controlled and synthetically useful process. rsc.orgnih.gov

The generation of an aryl radical from this compound can be initiated in several ways:

Photoinduced Electron Transfer (PET): A photocatalyst, upon excitation by light, can transfer an electron to the aryl bromide, leading to the cleavage of the C-Br bond. rsc.org

Electroreduction: Applying a controlled electrical potential can directly reduce the aryl bromide at an electrode surface, causing it to fragment into an aryl radical and a bromide anion. rsc.org

Classical Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) in the presence of a tin hydride (though less common now due to toxicity) can initiate radical chain reactions. asiaresearchnews.com

Once formed, the 4-(4-methoxy-3-(butan-2-one))phenyl radical can undergo several types of reactions, including:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a donor solvent or reagent, resulting in the net hydrodehalogenation (replacement of Br with H). nih.gov

Intermolecular Coupling: Reaction with other radical species or trapping by alkenes or arenes to form new C-C bonds. nih.gov

Intramolecular Cyclization: If a suitable tethered reaction partner is present in the molecule, the radical can cyclize to form new ring systems. asiaresearchnews.com

These radical strategies offer complementary reactivity to the more common transition-metal-catalyzed methods for functionalizing the aryl bromide bond. nih.gov

Derivatization and Advanced Functionalization Strategies

Transformations Involving the Aryl Bromine Atom

The presence of a bromine atom on the aromatic ring is a key feature that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

One of the most powerful tools for the derivatization of aryl bromides is the Suzuki-Miyaura coupling . This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. This reaction is widely used to form biaryl structures and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Another pivotal transformation is the Heck reaction , which facilitates the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of substituted alkenes and has broad applications in the synthesis of complex organic molecules. medihealthpedia.com

The Sonogashira coupling offers a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. ucl.ac.ukorganic-chemistry.org The resulting aryl alkynes are versatile intermediates that can be further transformed into a variety of other functional groups.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, providing access to a diverse array of arylamines. researchgate.netnih.gov This transformation is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules.

Beyond cross-coupling reactions, the aryl bromine atom can also be transformed through other important reactions. Lithiation , typically achieved by treatment with a strong organolithium base such as n-butyllithium, can generate a highly reactive aryllithium intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of substituents onto the aromatic ring. scielo.br

Similarly, the formation of a Grignard reagent is possible by reacting the aryl bromide with magnesium metal. researchgate.netresearchgate.net The resulting organomagnesium halide is a potent nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. researchgate.net

The following table summarizes the potential transformations of the aryl bromine atom in 4-(3-Bromo-4-methoxyphenyl)butan-2-one:

ReactionReagentsProduct Type
Suzuki-Miyaura CouplingOrganoboron compound, Pd catalyst, baseBiaryl compounds
Heck ReactionAlkene, Pd catalyst, baseSubstituted alkenes
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseAryl alkynes
Buchwald-Hartwig AminationAmine, Pd catalyst, baseArylamines
LithiationOrganolithium reagent, then electrophileSubstituted arenes
Grignard ReactionMg, then electrophileSubstituted arenes

Modifications and Reactions of the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the aromatic ring provides another site for chemical modification, primarily through ether cleavage or by influencing electrophilic aromatic substitution reactions.

Ether cleavage , specifically demethylation, can be achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr3). ucl.ac.uknih.gov The cleavage of aryl methyl ethers with BBr3 is a particularly common and effective method, proceeding through the formation of a boron-oxygen bond followed by nucleophilic attack of the bromide ion on the methyl group. nih.govresearchgate.net This reaction would convert the methoxy group to a hydroxyl group, yielding the corresponding phenol. This transformation is valuable as it can unmask a reactive functional group for further derivatization or to introduce hydrogen bonding capabilities.

The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution reactions. organic-chemistry.org This means that it can direct incoming electrophiles to the positions ortho and para to itself on the aromatic ring. However, in the case of this compound, the positions ortho to the methoxy group are already substituted (one with a bromine atom and the other with the butan-2-one chain). The position para to the methoxy group is occupied by the butan-2-one chain. Therefore, further electrophilic substitution on the ring would likely be directed to the remaining vacant position, ortho to the bromine atom and meta to the butan-2-one chain. Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen and a Lewis acid catalyst). researchgate.netnih.gov

The following table summarizes the potential modifications of the methoxy group:

ReactionReagentsProduct Type
DemethylationBBr3, HI, or HBrPhenol
Electrophilic Aromatic Substitution (e.g., Nitration)HNO3, H2SO4Nitro-substituted arene
Electrophilic Aromatic Substitution (e.g., Halogenation)Halogen, Lewis acidHalo-substituted arene

Functionalization of the Ketone and Alkyl Chain for Diversification

The ketone carbonyl group and the adjacent alkyl chain in this compound are ripe for a variety of chemical transformations, allowing for significant structural diversification.

The ketone can be readily reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation introduces a chiral center into the molecule, opening up possibilities for the synthesis of enantiomerically pure compounds.

Conversely, while the ketone itself is already in a relatively high oxidation state, the adjacent methylene (B1212753) groups of the alkyl chain could potentially be oxidized under specific conditions, although this is a less common transformation for this type of substrate.

A key reaction for the functionalization of ketones is alpha-halogenation . In the presence of an acid or base catalyst, ketones can be halogenated at the α-position (the carbon atom adjacent to the carbonyl group). This reaction proceeds through an enol or enolate intermediate and can introduce a chlorine, bromine, or iodine atom. These α-haloketones are versatile intermediates for subsequent nucleophilic substitution or elimination reactions.

The α-protons of the ketone are also acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in alpha-alkylation reactions with alkyl halides, allowing for the introduction of various alkyl groups at the α-position.

The carbonyl group of the ketone can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction utilizes a phosphonium ylide to convert the ketone into an alkene. medihealthpedia.comucl.ac.ukresearchgate.netnih.gov A related and often more stereoselective method is the Horner-Wadsworth-Emmons reaction , which employs a phosphonate carbanion to generate the alkene, typically with a strong preference for the (E)-isomer. researchgate.netnih.govorganic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for constructing carbon-carbon double bonds with control over their position and stereochemistry.

The following table summarizes the potential functionalizations of the ketone and alkyl chain:

ReactionReagentsProduct Type
ReductionNaBH4 or LiAlH4Secondary alcohol
Alpha-HalogenationHalogen, acid or baseα-Haloketone
Alpha-AlkylationBase, alkyl halideα-Alkylketone
Wittig ReactionPhosphonium ylideAlkene
Horner-Wadsworth-Emmons ReactionPhosphonate carbanion, baseAlkene

Synthesis of Complex Molecules and Heterocycles Utilizing the Compound as a Building Block

The diverse functional handles present in this compound make it an attractive starting material for the synthesis of more complex molecules, including various heterocyclic systems. While specific examples of its direct use in the synthesis of complex molecules are not extensively documented in the literature, its structural motifs suggest its potential in the construction of several important heterocyclic rings.

For instance, the butanone side chain, after appropriate modification, could participate in cyclization reactions to form heterocycles. For example, intramolecular cyclization of derivatives of this compound could potentially lead to the formation of fused ring systems.

The synthesis of chromenes can be achieved from precursors containing a phenol and a three-carbon side chain. By demethylating the methoxy group of this compound to the corresponding phenol, subsequent intramolecular cyclization could be envisioned to form a chromene ring system.

Similarly, the synthesis of quinolines often involves the cyclization of aniline derivatives. ucl.ac.ukresearchgate.net Through a Buchwald-Hartwig amination at the bromine position to introduce an amino group, followed by manipulation of the butanone side chain, it is conceivable to construct the necessary precursors for quinoline synthesis.

Benzofurans are another class of heterocycles that could potentially be synthesized from this starting material. nih.govresearchgate.net One common strategy for benzofuran synthesis involves the cyclization of ortho-alkynylphenols. By demethylating the methoxy group and subsequently introducing an alkyne at the bromine position via a Sonogashira coupling, the resulting intermediate could undergo cyclization to form a benzofuran ring.

While the direct synthesis of the beta-blocker pindolol from this specific starting material is not a standard route, the structural elements present in this compound, such as the substituted phenyl ring, could potentially be modified through a series of reactions to construct intermediates relevant to the synthesis of pindolol or other related pharmacologically active compounds.

Future Research Directions and Emerging Methodologies

Development of Greener and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways, aiming to reduce environmental impact and improve safety. For the synthesis of 4-(3-bromo-4-methoxyphenyl)butan-2-one, future research will likely target the replacement of classical synthetic methods with more sustainable alternatives. Traditional syntheses of arylbutanones often involve stoichiometric reagents, harsh reaction conditions, and the use of hazardous solvents.

Future green approaches could include:

Catalytic Friedel-Crafts Reactions: Replacing stoichiometric Lewis acids like AlCl₃, which generate significant waste, with recyclable solid acid catalysts or more environmentally benign metal triflates.

Solvent Selection: Moving away from chlorinated solvents (e.g., dichloromethane) towards greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like cyrene.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, for instance, through catalytic C-H activation and functionalization of the aromatic ring, thereby avoiding the use of protecting groups and reducing waste streams.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
ParameterTraditional Method (e.g., Friedel-Crafts Acylation)Potential Green Alternative
CatalystStoichiometric Lewis Acids (e.g., AlCl₃)Catalytic amounts of solid acids, zeolites, or metal triflates
SolventHalogenated solvents (e.g., DCM, 1,2-dichloroethane)Bio-derived solvents (e.g., Cyrene, 2-MeTHF) or supercritical fluids
Waste GenerationHigh (e.g., metal salt waste from catalyst quenching)Low (catalyst is recycled, minimal byproducts)
Energy InputOften requires high temperaturesPotentially milder conditions, reducing energy consumption

Application of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. Applying this technology to the synthesis of this compound represents a major avenue for future research.

Key benefits for this specific synthesis would include:

Enhanced Safety: Many reactions, such as bromination or nitration of aromatic rings, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways.

Improved Yield and Purity: Precise control over reaction time, temperature, and stoichiometry in a flow system can lead to higher selectivity, reducing the formation of byproducts and simplifying purification.

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration or using parallel reactors, which is often more straightforward and cost-effective than transitioning from a lab-scale flask to a large batch reactor.

Table 2: Batch vs. Continuous Flow Synthesis Parameters
FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Heat TransferLimited by surface area of the flaskExcellent, due to high surface-area-to-volume ratio
Process ControlDifficult to precisely control temperature and mixingPrecise control over residence time, temperature, and stoichiometry
ScalabilityComplex and requires process re-optimizationLinear scalability by extending run time or "numbering-up"
SafetyHigher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes at any given time

Advanced Catalytic Systems for Specific Transformations

The development of novel catalytic systems offers the potential to unlock new, highly efficient, and selective methods for synthesizing and functionalizing this compound.

Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under exceptionally mild conditions. For the target molecule, photoredox catalysis could enable novel C-C bond-forming reactions to construct the butanone side chain or facilitate late-stage functionalization of the aromatic ring, potentially offering new pathways that are not accessible through traditional thermal methods.

Enantioselective Catalysis: The butan-2-one moiety in the target molecule has a stereocenter if the methylene (B1212753) group adjacent to the carbonyl is functionalized, or if the ketone is reduced. Future research could focus on the enantioselective synthesis of chiral derivatives. This involves using chiral catalysts to produce a single enantiomer of the molecule, which is crucial for applications in pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. Methods like asymmetric hydrogenation of a corresponding unsaturated precursor or enantioselective alkylation could be explored.

These advanced catalytic approaches could provide access to novel derivatives of this compound with high precision and efficiency, opening doors for its use as a sophisticated building block in various fields of chemical synthesis.

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromo-4-methoxyphenyl)butan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions . For example:

  • Friedel-Crafts Approach : Reacting 3-bromo-4-methoxybenzene with butan-2-one derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like demethylation .
  • Suzuki-Miyaura Coupling : Using a brominated aryl precursor with a ketone-bearing boronic acid. Catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF) critically affect yields .

Q. Table 1: Comparative Synthetic Routes

MethodCatalyst/ReagentYield RangeKey LimitationsReference
Friedel-CraftsAlCl₃45–60%Demethylation at >30°C
Suzuki-MiyauraPd(PPh₃)₄55–70%Requires inert atmosphere

Q. How is the structural identity of this compound validated in research settings?

Methodological Answer: Multi-spectral analysis is essential:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and ketone carbonyl (δ ~2.1 ppm for adjacent CH₃ groups).
    • ¹³C NMR : Ketone carbonyl (δ ~208 ppm), brominated aromatic carbons (δ ~120–135 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of the bromine and methoxy substituents, confirming regioselectivity .
  • HRMS : Molecular ion peak at m/z 256.0 (C₁₁H₁₁BrO₂⁺) with isotopic pattern confirming bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of brominated aryl ketones?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles . Strategies include:

  • Standardized Bioassays : Use positive controls (e.g., ampicillin for antimicrobial studies) and replicate under identical pH/temperature conditions .
  • Purity Verification : HPLC (≥95% purity) to rule out confounding effects from byproducts (e.g., de-brominated analogs) .
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 4’-Bromo-3’-methyl-2-(trifluoromethyl)-1,1’-biphenyl) to isolate substituent effects .

Q. Table 2: Key Biological Variables Influencing Activity

VariableImpact ExampleMitigation StrategyReference
Solvent (DMSO vs. EtOH)Alters membrane permeability in assaysUse ≤0.1% DMSO to avoid cytotoxicity
Incubation TimeLonger exposure may degrade compoundStabilize samples at 4°C

Q. What experimental designs address thermal instability during kinetic studies of this compound?

Methodological Answer: Thermal degradation is a key limitation (e.g., ketone reduction or bromine displacement). Solutions include:

  • Cooled Reaction Systems : Use jacketed reactors (<10°C) for exothermic steps .
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks degradation byproducts (e.g., 4-methoxyphenylbutanol) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–4 weeks to model long-term stability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: DFT Calculations (e.g., Gaussian 16) predict sites of electrophilic attack:

  • Electrostatic Potential Maps : Highlight electron-deficient carbons adjacent to bromine.
  • Transition State Modeling : Simulate SN2 displacement of bromine with nucleophiles (e.g., -OH, -NH₂) .
  • Solvent Effects : COSMO-RS models account for solvation energy in polar aprotic solvents (e.g., DMF) .

Q. Table 3: Computed Reactivity Parameters

ParameterValue (Gas Phase)Value (DMF)Reference
Activation Energy (ΔG‡)28.5 kcal/mol24.3 kcal/mol
Bond Dissociation Energy (C-Br)65.2 kcal/mol63.8 kcal/mol

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for brominated aryl ketones?

Methodological Answer: Discrepancies may arise from solvent effects or tautomerism . For example:

  • Deuterated Solvents : CDCl₃ vs. DMSO-d₆ can shift methoxy protons by ±0.2 ppm .
  • Keto-Enol Tautomerism : Detectable via variable-temperature NMR (e.g., -40°C to suppress equilibration) .
  • Referencing Standards : Use internal standards (e.g., TMS) and cross-validate with X-ray data .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.